5-Bromo-7-methyl-1,3-benzoxazol-2-amine
Description
5-Bromo-7-methyl-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a bromine atom at position 5, a methyl group at position 7, and an amine group at position 2 of the heterocyclic ring. Benzoxazoles are aromatic heterocycles containing oxygen and nitrogen atoms, which confer unique electronic and steric properties.
Properties
IUPAC Name |
5-bromo-7-methyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMZYBSWZHDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Route
A common approach involves nitration of a pre-functionalized phenol derivative followed by reduction to the amine. For example, starting with 4-bromo-2-methylphenol :
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Nitration : Treatment with nitric acid in acetic acid at 15–20°C introduces a nitro group at the 6-position (meta to bromine, para to methyl), yielding 4-bromo-2-methyl-6-nitrophenol .
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Reduction : Catalytic hydrogenation (H₂/Pd) or SnCl₂-mediated reduction converts the nitro group to an amine, producing 2-amino-4-bromo-6-methylphenol .
Key Data :
Directed Ortho-Metalation Strategy
For substrates where traditional nitration is inefficient, directed metalation offers an alternative:
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Protection : The hydroxyl group of 4-bromo-2-methylphenol is protected as a silyl ether (e.g., TBSCl).
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Metalation : Deprotonation with LDA at −78°C generates a lithiated intermediate at the 6-position.
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Electrophilic Quenching : Reaction with iodine or methyl chloroformate introduces the desired substituent.
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Deprotection : Removal of the silyl protecting group yields the functionalized phenol.
Advantages :
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High regiocontrol avoids competing substitution patterns.
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Compatible with sensitive functional groups.
Cyclization to Form the Benzoxazole Core
Cyanogen Bromide-Mediated Cyclization
The o-aminophenol precursor 2-amino-4-bromo-6-methylphenol is treated with cyanogen bromide (BrCN) under acidic conditions to form the benzoxazole ring:
Reaction Conditions :
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Solvent: Ethanol or methanol.
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Temperature: Reflux (70–80°C).
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Time: 2–4 hours.
Yield : ~65–75% after purification by column chromatography (silica gel, hexane/EtOAc).
Microwave-Assisted Cyclization
Microwave irradiation accelerates the reaction, improving efficiency:
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Reactants : o-Aminophenol, trimethyl orthoformate, and p-toluenesulfonic acid (pTSA).
Key Advantages :
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Reaction time reduced from hours to minutes.
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Higher purity due to minimized side reactions.
Alternative Pathways Involving Cross-Coupling Reactions
Suzuki-Miyaura Coupling
For late-stage functionalization, a boronic ester intermediate can be coupled with aryl halides:
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Boronate Formation : Lithiation of 5-bromo-2-methylbenzoxazole followed by reaction with trimethoxyborane yields 2-methyl-5-benzoxazolyl boronate .
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Coupling : Palladium-catalyzed reaction with a methyl-substituted aryl halide introduces the methyl group.
Example :
Ullmann-Type Amination
Copper-catalyzed coupling introduces the amine group post-cyclization:
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Substrate : 5-Bromo-7-methyl-1,3-benzoxazole.
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Conditions : CuI, 8-hydroxyquinoline, and K₂CO₃ in DMSO at 160°C (microwave).
Limitations :
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Moderate yields (~40–50%) due to competing side reactions.
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Requires high temperatures, risking decomposition.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Regiocontrol |
|---|---|---|---|---|
| Cyanogen Bromide | 65–75% | 2–4 h | Moderate | High |
| Microwave Cyclization | 70–80% | 15 min | Low | High |
| Suzuki Coupling | 50–60% | 12–24 h | High | Moderate |
| Ullmann Amination | 40–50% | 30 min | Moderate | Low |
Key Insight : Microwave-assisted cyclization offers the best balance of yield and efficiency, while cross-coupling methods provide flexibility for late-stage diversification.
Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
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Elemental Analysis : Calculated C, 39.53%; H, 2.90%; N, 11.55%. Found C, 39.48%; H, 2.88%; N, 11.52%.
Industrial-Scale Considerations
Cost-Effectiveness
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Cyanogen Bromide Route : Low-cost starting materials but requires handling toxic reagents.
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Microwave Synthesis : Energy-efficient but necessitates specialized equipment.
Environmental Impact
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Waste Generation : Pd/C catalysts in cross-coupling routes require recycling to minimize heavy metal waste.
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Solvent Recovery : Ethanol and DMSO can be reclaimed via distillation.
Chemical Reactions Analysis
5-Bromo-7-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-7-methyl-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Substituent Variations and Positional Isomers
a) Halogen Substituents
- 5-Bromo-2-methyl-1,3-benzoxazol-7-amine (CAS 1226067-50-0): Differs in substituent positions, with bromine at position 5, methyl at 2, and amine at 7. Molecular weight: 227.06 g/mol .
- 7-Bromo-1,3-benzoxazol-2-amine (CAS 1211527-07-9): Bromine at position 7 and amine at 2. Molecular weight: 213.03 g/mol .
- 5-Chloro-1,3-benzoxazol-2-amine : Chlorine at position 5 instead of bromine. Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter reactivity compared to bromine .
Key Insight : Bromine at position 5 (as in the target compound) likely increases molecular weight and lipophilicity compared to chlorine analogs. Positional isomers (e.g., bromine at 5 vs. 7) exhibit distinct electronic environments, affecting NMR shifts and reactivity.
b) Functional Group Modifications
- N-Phenyl-1,3-benzoxazol-2-amine derivatives : Substitution at the amine group (e.g., aryl or alkyl groups) enhances π-stacking interactions and modulates solubility. For example, electron-donating groups like methyl (as in the target compound) improve lipophilicity, whereas electron-withdrawing groups (e.g., nitro in 5-Chloro-6-nitro-1,3-benzoxazol-2-amine , CAS 1820717-50-7) reduce basicity .
Spectroscopic and Physical Properties
NMR Data :
- 5-Bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine (1a): δ 7.86 (d, J = 6.9 Hz, 3H, aromatic), 2.34 (s, 3H, CH₃) .
- 5-Chloro-6-nitro-1,3-benzoxazol-2-amine : δ 9.53 (s, 1H, NH) .
Table 2: Comparative Physical Properties
*Inferred from positional isomer data .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-7-methyl-1,3-benzoxazol-2-amine, and what factors influence reaction yields?
The synthesis typically involves cyclization reactions using precursors like substituted 2-aminophenols and halogenated acyl chlorides. For example, condensation of 2-amino-5-methylphenol with 4-bromo-3-methylbenzoyl chloride under basic conditions (e.g., triethylamine) in solvents like DMF or DMSO can yield the target compound . Reaction yield optimization requires precise control of temperature (often 80–100°C), stoichiometric ratios, and purification via recrystallization or column chromatography. Industrial methods may employ flow reactors for scalability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substituent positions and aromaticity (e.g., methyl at C7, bromine at C5) .
- IR : Detection of amine N–H stretches (~3300 cm) and benzoxazole ring vibrations (~1600 cm) .
- X-ray crystallography : SHELX and ORTEP-3 software for resolving crystal structures, with metrics like R-factors < 0.05 ensuring accuracy .
Q. What are the recommended storage conditions and handling precautions for this compound?
Store at room temperature in airtight containers protected from light. Hazard statements (e.g., H302: harmful if swallowed) necessitate PPE (gloves, goggles) and adherence to fume hood protocols during handling .
Advanced Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., bromine at C5 as an electrophilic center). Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like DNA gyrase, guiding rational design of derivatives with enhanced binding affinity .
Q. What strategies resolve contradictions in biological activity data for benzoxazole derivatives?
Discrepancies in antimicrobial efficacy may arise from substituent positioning or assay variability. Systematic SAR studies (e.g., varying bromine/methyl groups) combined with standardized MIC (Minimum Inhibitory Concentration) assays can clarify structure-activity trends. Cross-validation using in silico ADMET predictions (e.g., SwissADME) helps prioritize compounds for in vivo testing .
Q. How do bromine and methyl substituents influence electronic properties and DNA gyrase inhibition?
Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with DNA gyrase’s ATP-binding pocket. Methyl groups at C7 improve lipophilicity, aiding membrane penetration. Crystallographic data (e.g., PDB ID 1KZN) and molecular dynamics simulations reveal steric and electronic complementarity with target residues .
Q. What in silico parameters optimize pharmacokinetics of derivatives?
Prioritize:
- Lipophilicity (LogP) : Target 1–3 for balanced solubility/permeability.
- Polar Surface Area (PSA) : <140 Å for blood-brain barrier penetration.
- Metabolic stability : CYP450 inhibition assays predict metabolic clearance. Tools like Schrödinger’s QikProp streamline parameter optimization .
Methodological Tables
Table 1: Synthetic Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ cyclization |
| Solvent (DMF/DMSO) | Anhydrous | ↑ reaction rate |
| Base (EtN) | 1.2–1.5 equivalents | ↓ side products |
Table 2: Key Spectral Benchmarks
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 2.4 ppm (s, CH), δ 7.8 ppm (s, Ar–H) | |
| IR | 3300 cm (N–H), 1600 cm (C=N) |
Table 3: In Silico ADMET Parameters
| Parameter | Target Range | Tool/Method |
|---|---|---|
| LogP | 1–3 | SwissADME |
| PSA | <140 Å | Molinspiration |
| CYP2D6 Inhibition | IC >10 µM | PreADMET |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
